3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrobenzamido and p-tolyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to a benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of an amide bond by reacting a carboxylic acid derivative with an amine.
Cyclization: Formation of the benzofuran ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Reduction: 3-(3-aminobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 3-(3-nitrobenzamido)benzoic acid and p-toluidine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro and amido groups may play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-nitrobenzamido)benzofuran-2-carboxamide: Lacks the p-tolyl group.
N-(p-tolyl)benzofuran-2-carboxamide: Lacks the nitrobenzamido group.
3-(3-aminobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide: Reduced form with an amino group instead of a nitro group.
Uniqueness
3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to the combination of nitrobenzamido and p-tolyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-14-9-11-16(12-10-14)24-23(28)21-20(18-7-2-3-8-19(18)31-21)25-22(27)15-5-4-6-17(13-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOKNKITDPYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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